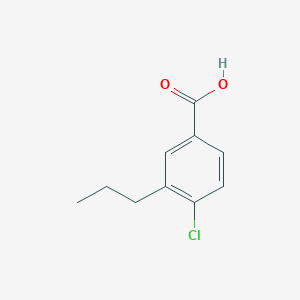
4-Chloro-3-propylbenzoic acid
Descripción general
Descripción
“4-Chloro-3-propylbenzoic acid” is a chemical compound with the CAS Number: 42044-91-7 . It has a molecular weight of 198.65 and its IUPAC name is this compound . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11ClO2 . Its InChI code is 1S/C10H11ClO2/c1-2-3-7-6-8 (10 (12)13)4-5-9 (7)11/h4-6H,2-3H2,1H3, (H,12,13) .
Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a melting point of 160-162 degrees Celsius .
Aplicaciones Científicas De Investigación
Chlorination and Disinfection By-products Formation
Research by Chang et al. (2006) focused on the relationship between chlorine decay and the formation of disinfection by-products (DBPs) such as trichloromethane (TCM) and chloroacetic acid (CAA). They studied this in the presence of various compounds, including p-hydroxybenzoic acid and m-hydroxybenzoic acid, which are structurally similar to 4-chloro-3-propylbenzoic acid. Their findings are crucial for understanding the behavior of chlorine in water treatment processes and the potential formation of harmful by-products (Chang, Chiang, Chao, & Lin, 2006).
Building Blocks in Heterocyclic Oriented Synthesis
Křupková et al. (2013) highlighted the utility of 4-chloro-2-fluoro-5-nitrobenzoic acid as a multireactive building block for heterocyclic oriented synthesis. This study underscores the potential of using derivatives of this compound in creating various nitrogenous cycles, significant for drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).
Role in HIV Treatment and Immune Response Boosting
Oruganti et al. (2017) investigated the molecular salts of 2-Chloro-4-nitrobenzoic acid (closely related to this compound) for their antiviral properties in HIV treatment and their ability to enhance the immune response. This research contributes to our understanding of how such compounds can be used in medical applications (Oruganti, Nechipadappu, Khade, & Trivedi, 2017).
Synthesis and Structural Analysis
Kavitha et al. (2020) synthesized 4-chloro-3-sulfamoylbenzoic acid and analyzed its structure through various techniques. The insights from this study about the synthesis process and structural characteristics can guide future research and applications involving this compound and its derivatives (Kavitha, Narendra, Ratnakar, Poojith, Sampath, Banik, Suchetan, Potla, & Naidu, 2020).
Gamma Irradiation-Induced Degradation
Chu and Wang (2016) explored the degradation of 3-chloro-4-hydroxybenzoic acid, a compound similar to this compound, using gamma irradiation. This research provides insight into advanced methods for breaking down such compounds, potentially useful in environmental remediation (Chu & Wang, 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-3-propylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6H,2-3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTNVPFKUYHPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1471096.png)



![4-[4-(azidomethyl)-1-methyl-1H-pyrazol-3-yl]benzonitrile](/img/structure/B1471101.png)
![8-bromo-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B1471103.png)


![Methyl 2-[cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetate](/img/structure/B1471110.png)
![1-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B1471112.png)

![1-Bromo-4-[chloro(difluoro)methoxy]-2,3,5,6-tetrafluoro-benzene](/img/structure/B1471114.png)

